2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Protodeboronation kinetics Heteroaryl boronic acid stability Suzuki–Miyaura coupling feasibility

2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS 932382-17-7) is a bifunctional organoboron reagent combining a pinacol-protected 3-pyridylboronate with an N,N-diethylcarboxamide group at the 2-position. The pinacol ester confers enhanced hydrolytic stability relative to the free boronic acid, while the diethylcarboxamide substituent serves both as a solubility-enhancing moiety in organic solvents and as a directing metalation group (DMG) for regioselective ortho-functionalization chemistry.

Molecular Formula C16H25BN2O3
Molecular Weight 304.2 g/mol
CAS No. 932382-17-7
Cat. No. B3058967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester
CAS932382-17-7
Molecular FormulaC16H25BN2O3
Molecular Weight304.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(CC)CC
InChIInChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3
InChIKeyJMSDFWQJHBYAQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester (CAS 932382-17-7): A 3-Pyridyl Boronate Building Block with Carboxamide Directing Functionality


2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS 932382-17-7) is a bifunctional organoboron reagent combining a pinacol-protected 3-pyridylboronate with an N,N-diethylcarboxamide group at the 2-position [1]. The pinacol ester confers enhanced hydrolytic stability relative to the free boronic acid, while the diethylcarboxamide substituent serves both as a solubility-enhancing moiety in organic solvents and as a directing metalation group (DMG) for regioselective ortho-functionalization chemistry [2]. This compound belongs to the class of 3-pyridylboronic acid pinacol esters, which are distinguished from isomeric 2-pyridyl boronates by their dramatically superior stability toward protodeboronation—a critical differentiator for reliable Suzuki–Miyaura cross-coupling performance in pharmaceutical intermediate synthesis [3].

Why 2-Pyridyl Boronates and Unsubstituted 3-Pyridyl Boronic Acids Cannot Replace 2-(Diethylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester


Substituting this compound with a simpler analog leads to documented synthetic failure modes. 2-Pyridyl boronic acid pinacol esters undergo rapid protodeboronation (t₀.₅ ≈ 25–50 seconds at pH 7, 70 °C), whereas 3-pyridyl boronic acids show t₀.₅ > 1 week under more forcing conditions (pH 12, 70 °C)—a stability difference exceeding five orders of magnitude [1]. In practical Suzuki couplings, 2-pyridyl boronates give poor yields dominated by protodeboronation and homodimerization side reactions [2]. Conversely, the free 3-pyridylboronic acid (without pinacol ester protection) decomposes completely within 12 hours under standard handling conditions, while the corresponding pinacol ester retains 17% integrity after 12 hours [3]. Furthermore, simple 3-pyridylboronic acid pinacol ester (CAS 329214-79-1) lacks the N,N-diethylcarboxamide directing group, precluding its use in directed ortho metalation (DoM) strategies for sequential C–H functionalization [4].

Quantitative Differentiation Evidence for 2-(Diethylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester: Head-to-Head and Cross-Study Comparator Data


Regiochemical Stability: 3-Pyridyl Boronate Outperforms 2-Pyridyl Boronate by >10⁵-Fold in Protodeboronation Half-Life

The target compound bears the boronate ester at the pyridine 3-position. Systematic pH–rate profiling by Cox et al. (2016) established that 3-pyridyl boronic acids exhibit t₀.₅ > 1 week at pH 12 and 70 °C. In stark contrast, 2-pyridyl boronic acids undergo protodeboronation with t₀.₅ ≈ 25–50 seconds at pH 7 and 70 °C—a difference exceeding five orders of magnitude even under far milder conditions for the 2-isomer [1]. This establishes that the 3-pyridyl regioisomer is intrinsically stable enough for practical bench-top handling and reproducible cross-coupling, whereas the 2-pyridyl isomer cannot be reliably stored or used without in situ trapping strategies [2].

Protodeboronation kinetics Heteroaryl boronic acid stability Suzuki–Miyaura coupling feasibility

Suzuki Coupling Yields: 3-Pyridyl Pinacol Ester Delivers 84–99% with Aryl Iodides vs. Poor Yields Reported for 2-Pyridyl Esters

Zhang et al. (2006) demonstrated that 3-pyridylboronic pinacol ester (the core scaffold of the target compound) couples with a broad scope of aryl iodides using cyclopalladated ferrocenylimine catalyst I (1 mol% Pd) in DMF/H₂O (3:1) at 110 °C, achieving isolated yields of 84–99% [1]. Specific yields include: iodobenzene (97%), 4-iodoacetophenone (99%), 1,3-diiodobenzene (96%), 4-iodoanisole (88%), 4-iodotoluene (89%), 3-iodotoluene (87%), and 3-iodoanisole (84%). In contrast, Yang et al. (2009) reported that 2-pyridyl boronic esters produce only trace to moderate yields under comparable conditions due to competing protodeboronation and dimerization, with optimal yields for 2-pyridyl systems requiring specialized air-stable phosphine oxide ligands and anhydrous conditions to merely achieve moderate outcomes [2].

Suzuki–Miyaura cross-coupling Aryl iodide coupling Heteroaryl boronate reactivity

Pinacol Ester Stability Advantage: 17% Integrity After 12 h vs. Complete Decomposition of Free Boronic Acid

Oka et al. (2022) directly compared the stability of 3-pyridylboronic acid, its pinacol ester [B(pin)], and its tetraethyl ethylene glycol ester [E(pin)] under standardized conditions. The free boronic acid decomposed completely within 12 hours. The B(pin) derivative retained 17% integrity after 12 hours. The E(pin) derivative remained essentially unchanged after 24 hours [1]. While E(pin) offers superior stability, B(pin) esters (such as the target compound) provide a practical balance: sufficient bench stability for standard laboratory workflows combined with well-established Suzuki–Miyaura transmetalation kinetics [2]. The target compound additionally benefits from the electron-withdrawing carboxamide group at the 2-position, which may further modulate the boron center's Lewis acidity and influence transmetalation rates—a feature absent in the unsubstituted 3-pyridyl B(pin) comparator [2].

Boronic ester shelf stability Pinacol protection Reagent handling

Directed Ortho Metalation Capability: N,N-Diethylcarboxamide as a DMG Enables Sequential C–H Functionalization Unavailable with Unsubstituted 3-Pyridyl Boronates

The N,N-diethylcarboxamide substituent at the 2-position of the target compound functions as a potent directed ortho metalation group (DMG). Alessi et al. (2007) demonstrated that picolinamide (pyridine-2-carboxamide) and its N,N-dialkyl derivatives undergo regioselective ortho-lithiation with LDA, enabling a one-pot DoM–boronation–Suzuki cross-coupling sequence to generate substituted azabiaryls (compounds 19a–t) [1]. This DMG capability is entirely absent in the unsubstituted 3-pyridylboronic acid pinacol ester (CAS 329214-79-1), which lacks the coordinating carboxamide functionality. The diethyl substitution on the amide nitrogen enhances steric bulk and modulates the basicity of the carbonyl oxygen, potentially offering differentiated lithiation selectivity compared to primary or monomethyl carboxamide DMGs [1][2].

Directed ortho metalation (DoM) C–H functionalization Pyridine carboxamide DMG

Chemoselective Cross-Coupling Potential: B(pin) Esters Enable Orthogonal Reactivity vs. Boronic Acids in Sequential Coupling Strategies

Fyfe et al. (2017) demonstrated that boronic acid pinacol (Bpin) esters can be chemoselectively discriminated from free boronic acids during Suzuki–Miyaura transmetalation through kinetic control. In a single synthetic operation, sequential chemoselective cross-couplings were achieved without protecting group manipulations: a boronic acid reacted first, followed by Bpin ester activation in the same pot [1]. The target compound, bearing the Bpin ester at the 3-position, is compatible with this strategy, whereas the corresponding free boronic acid (2-(diethylcarbamoyl)pyridine-3-boronic acid) would react non-selectively and cannot enable iterative coupling sequences. This orthogonal reactivity is further supported by the Denmark group's finding that Bpin esters can transmetalate directly without prior hydrolysis, providing distinct kinetic profiles from free boronic acids [2].

Chemoselective Suzuki–Miyaura Kinetic transmetalation Iterative cross-coupling

Recommended Application Scenarios for 2-(Diethylcarbamoyl)pyridine-3-boronic Acid Pinacol Ester in Pharmaceutical and Agrochemical Synthesis


Late-Stage Diversification of p38 MAP Kinase and VEGFR-2 Inhibitor Scaffolds via Suzuki–Miyaura Coupling

The picolinamide (pyridine-2-carboxamide) motif is a privileged pharmacophore in kinase inhibitor design, with documented activity against VEGFR-2, PIM kinases, and mGluR5 [1]. The target compound provides a direct entry point for installing the 2-carboxamide-3-arylpyridine substructure in a single Suzuki coupling step. The 3-pyridyl Bpin ester delivers coupling yields of 84–99% with aryl iodides under aerobic conditions with 1 mol% Pd loading, enabling rapid analog generation for structure–activity relationship (SAR) studies [2]. The N,N-diethyl substitution on the carboxamide modulates hydrogen-bonding capacity and lipophilicity, offering differentiated physicochemical properties compared to primary amide or monomethylamide analogs [1].

Iterative C–H Functionalization of Pyridine Cores via Directed Ortho Metalation–Boronation–Cross-Coupling Cascades

The N,N-diethylcarboxamide group enables directed ortho metalation (DoM) at the pyridine 4-position, allowing sequential C–H functionalization without pre-installed halide leaving groups. This strategy, demonstrated by Alessi et al. (2007) for picolinamide derivatives, enables a one-pot DoM–boronation–Suzuki coupling sequence to construct substituted azabiaryls [3]. The target compound serves as a pre-installed boron nucleophile for the Suzuki step, while the carboxamide DMG remains available for further metalation–electrophile quench cycles, enabling divergent library synthesis from a single bifunctional building block [3].

Protecting-Group-Free Iterative Biaryl Synthesis Exploiting Bpin Chemoselectivity

When used as the Bpin-bearing coupling partner, the target compound can participate in sequential chemoselective Suzuki–Miyaura couplings without protecting group manipulations. As established by Fyfe et al. (2017), Bpin esters can be kinetically discriminated from free boronic acids during transmetalation, enabling one-pot, two-step couplings where a boronic acid electrophile is consumed first, followed by Bpin activation [4]. This strategy is directly applicable to the synthesis of unsymmetrical terphenyl- and heterobiaryl-containing drug candidates where the 2-carboxamide-3-arylpyridine serves as a central scaffold [4].

Synthesis of mGluR5 Negative Allosteric Modulators and CNS-Targeted Heterobiaryl Amides

The picolinamide-based heterobiaryl amide chemotype has produced nanomolar mGluR5 antagonists (e.g., compound 9e, Ki = 14 nM) with potential applications in anxiety, depression, and substance abuse disorders [1]. The target compound's 3-pyridyl Bpin ester enables direct Suzuki coupling with (hetero)aryl halides to construct the biaryl amide core in a single step. The N,N-diethyl substitution may enhance brain penetration (CNS MPO score optimization) relative to primary amide analogs by reducing hydrogen-bond donor count and increasing lipophilicity [1].

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